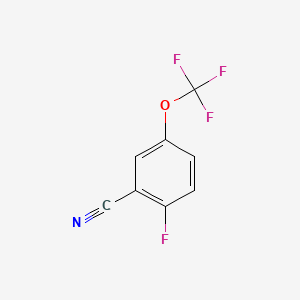

2-Fluoro-5-(trifluoromethoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLGNKVMGUFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411038 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-08-4 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery

CAS Number: 886498-08-4

Introduction

2-Fluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a trifluoromethoxy group, imparts a desirable combination of physicochemical properties that are highly sought after in the design of novel therapeutics. The strategic incorporation of fluorine and trifluoromethoxy moieties can enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of drug candidates to their biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its emerging role as a valuable building block in the synthesis of targeted protein degraders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. While comprehensive experimental spectroscopic data is not widely available in public databases, typical analytical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its structure and purity.

| Property | Value |

| CAS Number | 886498-08-4 |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

Synthetic Strategies

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient route can be devised based on well-established chemical transformations. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups, presents a logical and robust approach.[1][2]

Proposed Synthesis via Sandmeyer Reaction

The proposed synthesis starts from the commercially available precursor, 2-fluoro-5-(trifluoromethoxy)aniline. The reaction proceeds in two key steps: diazotization of the aniline, followed by a copper-catalyzed cyanation.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Rationale Behind Experimental Choices

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and highly efficient reaction.[1] The use of sodium nitrite in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate and prevent premature decomposition.

-

Sandmeyer Cyanation: The introduction of the nitrile group is achieved through the copper(I) cyanide-mediated Sandmeyer reaction.[3] This reaction is known for its reliability and tolerance of various functional groups on the aromatic ring. The diazonium salt, being an excellent leaving group (as N₂ gas), is readily displaced by the cyanide nucleophile.[1]

Hypothetical Experimental Protocol

-

Diazotization: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. The addition is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, gently warm the reaction mixture to facilitate the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering advantages in terms of metabolic stability and lipophilicity.[3] The combination of this group with the synthetically versatile nitrile functionality makes this compound a valuable building block for complex bioactive molecules.

Role as a Protein Degrader Building Block

A particularly exciting application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4] They typically consist of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase.[4]

This compound can be incorporated into the "warhead" portion of a PROTAC, the part that binds to the target protein. The nitrile group can be a key pharmacophore for binding or can be chemically transformed into other functional groups to optimize target engagement.

Diagram of a Hypothetical PROTAC Structure

Caption: Modular structure of a PROTAC incorporating the target compound.

The rationale for using this specific building block in a PROTAC design would be to leverage the properties of the trifluoromethoxy group to enhance the overall druglike properties of the degrader, such as improving its metabolic stability and cellular permeability, which are often challenges in PROTAC development due to their large size.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance.

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of advanced pharmaceutical agents. Its unique electronic and steric properties, conferred by the trifluoromethoxy and fluoro substituents, make it an attractive building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. While detailed synthetic procedures are not widely published, its preparation via established methods like the Sandmeyer reaction is highly feasible. The growing interest in targeted protein degradation and the continuous search for novel chemical matter in drug discovery position this compound as a compound of increasing importance for researchers in the life sciences.

References

- Supporting Information for a scientific publication. (n.d.).

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). ES2125919T3 - PROCEDURE FOR THE PREPARATION OF 2,4,5-TRIFLUORO-BENZONITRILE.

-

NIST. (n.d.). IR Spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

- Hassan, Z., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

Methylamine Supplier. (n.d.). 2-Fluoro-5-(Trifluoromethyl)Benzonitrile. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.

- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved January 11, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound. Retrieved January 11, 2026, from [Link]

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

Sources

2-Fluoro-5-(trifluoromethoxy)benzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethoxy)benzonitrile

This guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical experimental methodologies. The information presented is grounded in authoritative sources to ensure scientific integrity and support advanced research and application.

Introduction and Significance

This compound (CAS No. 886498-83-5) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a fluoro group, and a trifluoromethoxy group—on the benzene ring imparts unique electronic properties, reactivity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced polymers. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functional groups and can enhance properties like lipophilicity and metabolic stability in drug candidates. Understanding the fundamental physical properties of this compound is the first critical step in its effective application and process development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 886498-08-4 | [1] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥97% | [1] |

| InChI Key | MFLGNKVMGUFLOV-UHFFFAOYSA-N | [1] |

| Storage Temperature | Ambient Temperature |

Methodologies for Physical Property Determination

The accurate determination of physical properties is a cornerstone of chemical characterization, providing insights into purity, stability, and handling requirements. The protocols described below represent self-validating systems for generating reliable data.

Melting Point Determination

While this compound is a liquid at ambient temperature, melting point determination is a fundamental technique for solid organic compounds and serves as a primary indicator of purity.[2] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[3]

Causality: The energy required to overcome the intermolecular forces holding a crystal lattice together is specific to a pure compound. Impurities disrupt this lattice, requiring less energy to break apart, hence the lower melting point.

Experimental Protocol: Capillary Method This is the most common method for determining the melting point of a solid.[4]

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the sample, trapping a small amount. Tap the sealed end on a hard surface to compact the sample to a height of 1-2 mm.[3]

-

Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus (e.g., DigiMelt).[5]

-

Rapid Determination (Optional): Perform a quick run by heating rapidly (10-20°C/min) to find an approximate melting range. This saves time in the subsequent accurate measurement.[2][5]

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point.[5] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For small research-scale quantities, a micro-boiling point determination is efficient and accurate.[7]

Causality: This method identifies the boiling point by trapping the substance's vapor in an inverted capillary. When the vapor pressure inside the capillary equals the external pressure, a continuous stream of bubbles emerges. The boiling point is precisely measured when the external pressure overcomes the vapor pressure upon cooling, causing the liquid to be drawn back into the capillary.[8]

Experimental Protocol: Micro-Reflux Capillary Method

-

Apparatus Setup: Place a few milliliters of the liquid into a small test tube or fusion tube.[7][9]

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the liquid with the open end down.[9]

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath or a metal block).[7] Heat the apparatus gradually.

-

Observation (Heating): As the liquid heats, trapped air will first be expelled from the capillary.[7] As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[8]

-

Observation (Cooling): Turn off the heat and allow the apparatus to cool slowly.

-

Recording: The moment the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.[7][8]

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Solubility provides crucial information about the polarity of a molecule and can indicate the presence of certain functional groups.[10] The principle "like dissolves like" is the guiding rule: polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[11]

Causality: The presence of polar functional groups (like nitrile) and heteroatoms (fluorine, oxygen) in this compound suggests it will have some polarity, favoring solubility in organic solvents over water. Furthermore, the absence of strongly acidic or basic sites means its solubility is unlikely to change significantly in dilute aqueous acid or base.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Label a series of small, clean test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Hexane).

-

Sample Addition: Add approximately 25 mg or 0.05 mL of the compound to each test tube.[10]

-

Solvent Addition: Add the solvent dropwise (up to ~1 mL), shaking vigorously after each addition.

-

Observation: Observe whether the compound dissolves completely (miscible/soluble), partially, or not at all (immiscible/insoluble).[11] For a liquid, the formation of two distinct layers indicates immiscibility.[11]

-

pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus paper to check for acidity or basicity.[12]

Caption: Logical Flow for Qualitative Solubility and Functionality Testing.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. For a fluorinated compound like this, a combination of techniques is essential.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands for:

-

C≡N (Nitrile) stretch: A sharp, strong band typically appearing in the 2220-2260 cm⁻¹ region.[13]

-

C-F (Aromatic) and C-F (-OCF₃) stretches: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹⁹F NMR: This is the most direct method for confirming the presence and electronic environment of the fluorine atoms.[14][15] Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique is highly effective.[15][16] One would expect two distinct signals: one for the aromatic fluorine and another for the trifluoromethoxy group, with characteristic chemical shifts and coupling patterns.

-

¹H NMR: Would show signals in the aromatic region, with splitting patterns determined by coupling to each other and to the aromatic fluorine atom.

-

¹³C NMR: Would confirm the number of unique carbon environments and show characteristic C-F coupling constants, providing further structural validation.

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (205.11).

-

Fragmentation may involve the loss of the -CF₃ group or other characteristic cleavages of the aromatic ring, which helps in confirming the structure.[17]

-

Safety and Handling

Based on safety data for this compound and structurally similar compounds, appropriate safety precautions are mandatory.

-

GHS Pictogram:

- (GHS07)

-

Hazard and Precautionary Statements:

| Code | Statement | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | ||

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [18] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Recommendations: Handle in a well-ventilated area or fume hood.[19] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[19]

References

-

Measuring the Melting Point. (2023-05-08). Westlab Canada. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

-

02 Exp 1 Boiling Point Determination | PDF. Scribd. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

2-Fluoro-5-(Trifluoromethyl)Benzonitrile. Methylamine Supplier. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Video: Boiling Points - Procedure. (2020-03-26). JoVE. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. (2023-08-31). University of Calgary. [Link]

-

a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... ResearchGate. [Link]

-

experiment (1) determination of melting points. (2021-09-19). University of Technology, Iraq. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19). Chemistry LibreTexts. [Link]

-

Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. [Link]

-

SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific. [Link]

-

Resonance structure of benzonitrile derivatives. ResearchGate. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

-

Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. (2025-11-07). PubMed Central. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook. [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PubMed Central. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. (1997-06-08). The Journal of Chemical Physics. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022-03-30). PubMed Central. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020-12-24). YouTube. [Link]

-

Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. westlab.com [westlab.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biophysics.org [biophysics.org]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 18. fishersci.fr [fishersci.fr]

- 19. 2-Fluoro-5-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Pricing in China [nj-finechem.com]

2-Fluoro-5-(trifluoromethoxy)benzonitrile chemical structure

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant interest from the pharmaceutical, agrochemical, and materials science sectors. Its strategic substitution pattern, featuring a trifluoromethoxy group, a fluorine atom, and a nitrile moiety, imparts a unique combination of electronic and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is a fascinating substituent; while isosteric to an isopropyl group, it acts as a powerful electron-withdrawing group and significantly increases lipophilicity, a key parameter in drug design for enhancing membrane permeability and metabolic stability.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will delve into its core chemical properties, explore plausible synthetic strategies, detail its reactivity in key transformations, and discuss its application as a high-value building block. The focus will be on the causality behind its chemical behavior and the practical application of this knowledge in a research and development setting.

Part 1: Molecular Structure and Physicochemical Profile

The reactivity and utility of this compound are direct consequences of its molecular architecture. The benzene ring is substituted with three distinct functional groups, each contributing to the overall electronic and steric environment.

-

Nitrile Group (-CN): A strong electron-withdrawing group through both resonance and induction, it significantly acidifies the aromatic ring, making it more susceptible to nucleophilic attack.

-

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. In the context of nucleophilic aromatic substitution (SNAr), it is a uniquely effective leaving group, a principle that will be explored later.[3]

-

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the three fluorine atoms, yet it is also highly lipophilic (Hansch parameter, π ≈ 1.04).[2] This duality is highly prized in medicinal chemistry, as it can enhance binding to biological targets while improving pharmacokinetic properties like metabolic stability.[4]

The confluence of these electron-withdrawing groups renders the aromatic ring electron-deficient and highly activated for specific classes of reactions.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886498-08-4 | [5] |

| Molecular Formula | C₈H₃F₄NO | [5] |

| Molecular Weight | 205.11 g/mol | [5] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Synonyms | 2-Cyano-1-fluoro-4-(trifluoromethoxy)benzene | [5] |

Part 2: Synthesis and Reactivity

The synthesis of highly fluorinated molecules like this compound presents unique challenges, primarily related to the introduction of the -OCF3 group.

The Challenge of Trifluoromethoxylation

Historically, the introduction of the trifluoromethoxy group has been difficult, often requiring harsh conditions or the use of hazardous reagents like carbon tetrachloride or toxic gases.[2] Modern methods have focused on the development of electrophilic trifluoromethylating reagents that can react with hydroxyl groups. However, direct O-trifluoromethylation of phenols remains a significant challenge.[4] A common strategy involves the conversion of a phenol to a thiocarbonyl derivative, followed by fluorination.[4] More recent advances utilize hypervalent iodine reagents (e.g., Togni reagents) for direct trifluoromethylation, although these can be expensive for large-scale synthesis.[2]

Plausible Synthetic Workflow

A logical and scalable synthetic route would likely begin with a readily available substituted phenol. The following workflow illustrates a plausible, multi-step synthesis that leverages established chemical transformations.

Caption: Plausible synthetic workflow for the target molecule.

Causality Behind the Workflow:

-

Starting Material Selection: 4-Amino-3-fluorophenol is a commercially available and logical starting point, as it already contains the required fluoro and a hydroxyl group (a precursor to the -OCF3 group) in the correct positions. The amino group is a versatile handle for conversion into the nitrile.

-

Sandmeyer Reaction: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate. This is a field-proven transformation for installing the cyano group.

-

Trifluoromethoxylation: This is the most critical and challenging step. The intermediate, 2-Fluoro-5-hydroxybenzonitrile, would be subjected to conditions that convert the phenolic -OH into the -OCF3 group. While classical methods exist, modern approaches might use reagents like trifluoromethyl triflate.[6] The choice of reagent is a balance between yield, safety, and cost.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule in synthetic applications is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is highly electron-deficient, making it an excellent electrophile for attack by nucleophiles.

The Governing Principles:

-

Activation: The powerful electron-withdrawing effects of the ortho-nitrile and para-trifluoromethoxy groups strongly activate the ring for nucleophilic attack.

-

Leaving Group: The fluorine at the 2-position is the designated leaving group. Counterintuitively, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (the Meisenheimer complex). The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this key step.[3][7] The subsequent loss of the fluoride anion to restore aromaticity is fast.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Representative SNAr Reaction

This protocol describes a general procedure for the substitution of the fluorine atom with a generic primary amine, a common transformation in drug discovery to build molecular complexity.

Objective: To synthesize N-Alkyl-2-amino-5-(trifluoromethoxy)benzonitrile.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add the primary amine (1.2 equiv) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be high enough to overcome the activation energy but not so high as to cause decomposition. The potassium carbonate acts as a base to deprotonate the amine nucleophile in situ, enhancing its nucleophilicity.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The partitioning into an organic solvent removes the product from the high-boiling DMSO.

-

Purification: Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted product.

Self-Validation: The success of this protocol relies on the strong activation provided by the -CN and -OCF3 groups. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, while not interfering with the nucleophile.

Part 3: Applications, Analytics, and Safety

Role in Drug Discovery and Agrochemicals

This scaffold is a valuable building block for creating novel bioactive molecules.

-

Pharmaceuticals: The trifluoromethoxy group is often used to block metabolic oxidation at that position, increasing the half-life of a drug. Its lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Agrochemicals: Similar to pharmaceuticals, the -OCF3 group can enhance the potency and metabolic stability of herbicides and pesticides, leading to longer-lasting effects in the field.[1][8] The nitrile group can also be a key pharmacophore or be hydrolyzed to a carboxylic acid or amide to modulate solubility and binding.

Expected Spectroscopic Data

-

¹H NMR: The spectrum will be complex due to H-F and H-H coupling. Expect three distinct aromatic signals in the 7-8 ppm region, each showing splitting patterns consistent with their positions relative to the fluorine and each other.

-

¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbon of the -OCF3 group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two signals are expected: a singlet for the -OCF3 group and another signal for the aromatic fluorine, which will show coupling to the ortho and meta protons.

Safety and Handling

As with any specialized chemical intermediate, proper handling is paramount.

-

Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[9][10]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[11] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.[12]

Conclusion

This compound is more than just a collection of functional groups; it is a rationally designed building block engineered for high performance in synthetic chemistry. Its electron-deficient nature, driven by the synergistic effects of its substituents, makes it an ideal substrate for nucleophilic aromatic substitution, providing a reliable entry point for constructing complex molecular architectures. For researchers in drug discovery and agrochemicals, understanding the interplay of its unique properties—reactivity, metabolic stability, and lipophilicity—is key to unlocking its full potential in the development of next-generation chemical entities.

References

-

Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Zhang, L., et al. (2013). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in pharmaceuticals: looking beyond intuition. Science. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Direct O-Trifluoromethylation of Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]

-

Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

-

Wikipedia. (2025). Trifluoromethoxy group. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

- Supporting Information for an unspecified article. (n.d.).

-

Powers, I. G., & Uy, G. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from [Link]

-

Data Bridge Market Research. (2025). 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

- 12. 2-Fluoro-5-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Pricing in China [nj-finechem.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzonitrile, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. While detailed public-domain data on this specific molecule is emerging, this document synthesizes available information on its chemical properties, safety protocols, and places it in the context of analogous fluorinated benzonitriles to extrapolate potential synthetic strategies and applications. Particular emphasis is placed on the unique contributions of the trifluoromethoxy group to molecular properties, offering a forward-looking perspective for its utility in research and development.

Introduction: The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel pharmaceuticals and advanced materials. This compound incorporates this group onto a benzonitrile scaffold, a common building block in organic synthesis, presenting a versatile intermediate for the creation of complex molecular architectures. This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential in their respective fields.

Core Molecular Attributes

A precise understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C8H3F4NO | [1] |

| Molecular Weight | 205.1091 g/mol | [1] |

| CAS Number | 886498-08-4 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

The Trifluoromethoxy Group: A Source of Unique Chemical Properties

The trifluoromethoxy group is often considered a "super-methoxy" group due to its profound electronic and steric effects on the parent molecule. Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic ring, while its lipophilicity can enhance a molecule's ability to cross biological membranes.

Key Physicochemical Effects of the -OCF3 Group:

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can improve the bioavailability of drug candidates.

-

Metabolic Stability: Unlike a methoxy group, the trifluoromethoxy group is highly resistant to metabolic degradation, leading to a longer in-vivo half-life for pharmaceuticals.

-

Electron-Withdrawing Nature: This property can modulate the pKa of nearby functional groups and influence the molecule's binding affinity to biological targets.

Synthesis Strategies: An Extrapolative Approach

One plausible approach involves a multi-step synthesis starting from a suitable precursor, such as 2-fluoro-5-hydroxybenzonitrile. The key transformation would be the introduction of the trifluoromethoxy group.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Experimental Considerations (Based on Analogue Syntheses):

-

Reagent Selection: The choice of trifluoromethylating agent and reaction conditions would be critical to optimize yield and minimize side products.

-

Catalyst Systems: Copper- or palladium-based catalysts are often employed in such cross-coupling reactions.

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for monitoring reaction progress.

-

Purification: Column chromatography is a likely method for isolating the final product to the high purity required for subsequent applications.

Potential Applications in Research and Development

The unique properties imparted by the trifluoromethoxy group suggest that this compound could be a valuable intermediate in several areas:

-

Pharmaceutical Development: As a building block for novel drug candidates, particularly in oncology, neuroscience, and infectious diseases, where enhanced metabolic stability and bioavailability are crucial.

-

Agrochemicals: In the synthesis of next-generation herbicides and pesticides with improved efficacy and environmental profiles.

-

Materials Science: For the creation of advanced polymers and liquid crystals with tailored electronic and physical properties.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The following information is derived from available safety data sheets.

Hazard Identification:

-

While specific toxicity data is limited, it is prudent to handle this compound with the same precautions as other fluorinated aromatic nitriles, which can be toxic if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for chemical synthesis. The powerful combination of a reactive nitrile group, a directing fluorine atom, and the advantageous properties of the trifluoromethoxy substituent positions it as a valuable tool for researchers in drug discovery and materials science. As synthetic methodologies evolve and the demand for complex fluorinated molecules grows, it is anticipated that the applications and understanding of this compound will expand significantly. This guide serves as a foundational resource to stimulate and support these future investigations.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-5-(trifluoromethoxy)benzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this compound a valuable intermediate for researchers, scientists, and drug development professionals.[1] This document delves into the mechanistic underpinnings and practical execution of three core synthetic strategies: palladium-catalyzed cyanation of aryl halides, the Sandmeyer reaction of an aniline precursor, and the conversion from a benzaldehyde intermediate. Additionally, alternative synthetic routes are discussed, offering a comparative analysis of methodologies. Each section includes detailed experimental protocols, causality-driven explanations for procedural choices, and safety considerations to ensure a self-validating and reproducible framework for laboratory synthesis.

Introduction: The Significance of this compound

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃), in particular, is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. When combined with a fluorine atom and a nitrile group on a benzene ring, as in this compound, the resulting molecule offers a unique constellation of reactivity and physicochemical properties. The nitrile moiety serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, amides, and tetrazoles, further expanding its utility in the synthesis of complex molecular architectures.[2] This guide aims to provide a detailed and practical exploration of the most effective methods for the synthesis of this valuable compound.

Part 1: Palladium-Catalyzed Cyanation of an Aryl Halide Precursor

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, in particular, has emerged as a preferred method for the synthesis of benzonitriles due to its mild reaction conditions and broad functional group tolerance.[2][3]

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed cyanation generally proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

-

Transmetalation: The cyanide source (M-CN) transfers the cyanide group to the palladium center, displacing the halide and forming an Ar-Pd-CN complex.

-

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the desired benzonitrile (Ar-CN) and regenerating the palladium(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[2][3] Modern protocols often employ strategies to mitigate this, such as the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[4][5]

Precursor Synthesis: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

A suitable precursor for this pathway is 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene. The synthesis of this intermediate can be achieved from commercially available starting materials, though specific multi-step patented routes exist.[6]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the cyanation of aryl bromides using a palladium catalyst and zinc cyanide.

Materials:

-

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Add anhydrous DMF (5 mL per 1 mmol of aryl bromide).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Safety Precautions:

-

Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] It liberates highly toxic hydrogen cyanide gas upon contact with acids.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Data Summary

| Parameter | Value |

| Starting Material | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene |

| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |

| Solvent | DMF |

| Temperature | 120 °C |

| Typical Yield | 80-95% (estimated based on similar reactions) |

| Purity | >98% after chromatography |

Part 2: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides and pseudohalides from aryl diazonium salts, which are in turn generated from anilines.[1] This pathway offers a robust alternative to palladium-catalyzed methods, particularly when the corresponding aniline is readily available.

Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism:[1]

-

Diazotization: The starting aniline, 2-Fluoro-5-(trifluoromethoxy)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.

-

Single Electron Transfer: The diazonium salt is then introduced to a solution of a copper(I) salt, such as copper(I) cyanide (CuCN). The copper(I) donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.

-

Atom/Group Transfer: The aryl radical abstracts a cyanide group from the resulting copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.

Challenges in Sandmeyer cyanation can include the need for stoichiometric amounts of copper salts and potential side reactions if the temperature is not carefully controlled.[10]

Precursor Synthesis: 2-Fluoro-5-(trifluoromethoxy)aniline

The starting material for this pathway, 2-Fluoro-5-(trifluoromethoxy)aniline, can be synthesized through various methods, often involving the reduction of a corresponding nitro-aromatic compound.[11]

Experimental Protocol: Sandmeyer Cyanation

This protocol is a generalized procedure based on the classical Sandmeyer reaction.

Materials:

-

2-Fluoro-5-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to dissolve CuCN)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-Fluoro-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (if necessary for solubility) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with sodium carbonate or sodium hydroxide.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Safety Precautions:

-

Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Copper(I) cyanide and sodium cyanide are extremely toxic. Handle with extreme care in a fume hood.

-

The reaction produces nitrogen gas, so ensure adequate ventilation.

Data Summary

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline |

| Key Reagents | NaNO₂, HCl, CuCN |

| Solvent | Water |

| Temperature | 0-5 °C (diazotization), RT to 60 °C (cyanation) |

| Typical Yield | 60-80% (estimated based on similar reactions) |

| Purity | >97% after purification |

Part 3: Synthesis via a Benzaldehyde Intermediate

Another viable pathway to this compound involves the conversion of the corresponding benzaldehyde. This two-step process typically involves the formation of an aldoxime followed by its dehydration.

Mechanistic Rationale

-

Oxime Formation: 2-Fluoro-5-(trifluoromethoxy)benzaldehyde reacts with hydroxylamine (NH₂OH), usually in the form of its hydrochloride salt, in a condensation reaction to form 2-Fluoro-5-(trifluoromethoxy)benzaldehyde oxime.

-

Dehydration: The resulting aldoxime is then dehydrated to the nitrile. This can be achieved using a variety of dehydrating agents, such as acetic anhydride, phosphorus pentoxide, or more modern reagents like XtalFluor-E.[12] The reaction often proceeds via an intermediate where the hydroxyl group of the oxime is converted into a better leaving group.

Precursor Synthesis: 2-Fluoro-5-(trifluoromethoxy)benzaldehyde

The synthesis of the starting aldehyde can be accomplished through various standard organic transformations, such as the oxidation of the corresponding benzyl alcohol or the formylation of a suitable aromatic precursor.

Experimental Protocol: From Benzaldehyde to Benzonitrile

This protocol describes a two-step synthesis from the aldehyde via an oxime intermediate.

Materials:

-

2-Fluoro-5-(trifluoromethoxy)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine (as a base)

-

Ethanol or a similar solvent

-

Acetic anhydride or another suitable dehydrating agent

-

Ethyl acetate for extraction

Procedure:

-

Oxime Formation:

-

Dissolve 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) or pyridine (1.2 eq).

-

Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the oxime product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-Fluoro-5-(trifluoromethoxy)benzaldehyde oxime, which can often be used in the next step without further purification.

-

-

Dehydration of the Oxime:

-

To the crude oxime, add acetic anhydride (2-3 eq).

-

Heat the mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC for the disappearance of the oxime and the formation of the nitrile.

-

Cool the reaction mixture and carefully pour it into a cold aqueous solution of sodium carbonate to neutralize the excess acetic anhydride and acetic acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation.

-

Safety Precautions:

-

Hydroxylamine hydrochloride can be a skin and respiratory irritant.

-

Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

Data Summary

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde |

| Key Reagents | NH₂OH·HCl, Acetic Anhydride |

| Solvent | Ethanol (step 1), Neat (step 2) |

| Temperature | Reflux |

| Typical Yield | 75-90% over two steps (estimated) |

| Purity | >98% after purification |

Alternative Synthetic Pathways

While the three pathways detailed above are the most common and practical, other methods for the synthesis of benzonitriles exist and may be applicable to this compound.

-

Rosenmund-von Braun Reaction: This is a classical method for the cyanation of aryl halides using stoichiometric copper(I) cyanide at high temperatures.[6][13] While effective, it often requires harsh conditions and can be less functional group tolerant than palladium-catalyzed methods.

-

Dehydration of Amides: The corresponding benzamide, 2-Fluoro-5-(trifluoromethoxy)benzamide, can be dehydrated to the nitrile using various dehydrating agents such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.[14][15][16] The amide can be prepared from the corresponding carboxylic acid.

-

From Carboxylic Acids: Direct conversion of a carboxylic acid to a nitrile is less common but can be achieved through multi-step sequences, often involving conversion to the amide first.

Diagrams of Synthetic Pathways

Palladium-Catalyzed Cyanation Workflow

Caption: Palladium-catalyzed cyanation of an aryl bromide.

Sandmeyer Reaction Pathway

Caption: Synthesis via the Sandmeyer reaction.

Benzaldehyde to Benzonitrile Conversion

Caption: Two-step synthesis from a benzaldehyde precursor.

Conclusion

The synthesis of this compound can be effectively achieved through several robust and well-established synthetic pathways. The choice of methodology will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety infrastructure available in the laboratory. Palladium-catalyzed cyanation offers a modern, mild, and often high-yielding approach, while the Sandmeyer reaction provides a classic and reliable alternative. The conversion from a benzaldehyde intermediate is also a highly effective route. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable fluorinated building block for their research and development endeavors.

References

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for synthesizing fluorinated nitrile compounds. (1996). Google Patents.

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Material Safety Data Sheet - Zinc cyanide. (n.d.). Cole-Parmer. Retrieved from [Link]

- CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. (n.d.). Google Patents.

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). ResearchGate. Retrieved from [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.

- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile. (2002). Google Patents.

-

L-Proline-Promoted Rosenmund–von Braun Reaction. (2008). ResearchGate. Retrieved from [Link]

- Method for production of 2,4,5-trifluoro-benzonitrile. (2002). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E. (2015). Organic Chemistry Portal. Retrieved from [Link]

-

Recent developments in dehydration of primary amides to nitriles. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2012). ResearchGate. Retrieved from [Link]

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. Retrieved from [Link]

-

DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. (2000). ResearchGate. Retrieved from [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. Retrieved from [Link]

-

(PDF) Dehydration of oxime to nitriles. (2019). ResearchGate. Retrieved from [Link]

- US5817827A - Method for the dehydration of amides to nitriles. (1998). Google Patents.

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020). Sciencemadness.org. Retrieved from [Link]

-

Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. (2005). ResearchGate. Retrieved from [Link]

-

Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. (2016). PubMed. Retrieved from [Link]

-

A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. (2012). The Royal Society of Chemistry. Retrieved from [Link]

- A process for producing nitrile compounds. (1983). Google Patents.

-

2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. (2025). LinkedIn. Retrieved from [Link]

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 12. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]

- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 14. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]

- 15. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Fluoro-5-(trifluoromethoxy)benzonitrile

Introduction: The Significance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-(trifluoromethoxy)benzonitrile, with its unique constellation of a nitrile group, a fluorine atom, and a trifluoromethoxy group, represents a versatile intermediate for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural elucidation and characterization.

Mass Spectrometry: Deconstructing the Molecular Ion

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, offering clues to its structure. For this compound (C₈H₃F₄NO), the nominal molecular weight is 205 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum of this compound involves electron ionization (EI) at 70 eV.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Presentation: Key Mass Spectral Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 205 | 100 | [M]⁺˙ |

| 186 | ~20 | [M - F]⁺ |

| 176 | ~15 | [M - CN]⁺ |

| 136 | ~30 | [M - OCF₃]⁺ |

| 108 | ~40 | [C₆H₃F]⁺˙ |

| 69 | ~10 | [CF₃]⁺ |

Interpretation of Fragmentation Patterns

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 205, which is typical for aromatic compounds. The fragmentation pattern provides valuable structural information:

-

Loss of a Fluorine Atom (m/z 186): The peak at m/z 186 corresponds to the loss of a fluorine atom from the trifluoromethoxy group.

-

Loss of the Nitrile Group (m/z 176): The fragment at m/z 176 arises from the cleavage of the C-CN bond.

-

Loss of the Trifluoromethoxy Group (m/z 136): A significant peak is observed at m/z 136, corresponding to the loss of the trifluoromethoxy radical (·OCF₃).

-

Formation of Fluorophenyl Cation (m/z 108): The peak at m/z 108 is attributed to the fluorophenyl cation, formed after the cleavage of both the nitrile and trifluoromethoxy groups.

-

Trifluoromethyl Cation (m/z 69): The presence of a peak at m/z 69 is characteristic of the trifluoromethyl cation ([CF₃]⁺).

Caption: ATR-FTIR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

Disclaimer: As of the time of this writing, publicly available, experimentally verified NMR data for this compound is limited. The following analysis is based on established principles of NMR spectroscopy, predicted data, and comparison with structurally analogous compounds.

NMR spectroscopy is the most powerful tool for the elucidation of the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Processing: The raw data (free induction decay) is processed using Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons. Their chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, trifluoromethoxy, and nitrile substituents.

Predicted ¹H NMR Data